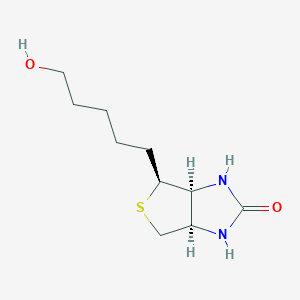D-Biotinol
CAS No.: 53906-36-8
Cat. No.: VC5753664
Molecular Formula: C10H18N2O2S
Molecular Weight: 230.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53906-36-8 |
|---|---|
| Molecular Formula | C10H18N2O2S |
| Molecular Weight | 230.33 g/mol |
| IUPAC Name | (3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
| Standard InChI | InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1 |
| Standard InChI Key | RGIKRHKHRAAZIO-CIUDSAMLSA-N |
| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCCO)NC(=O)N2 |
| SMILES | C1C2C(C(S1)CCCCCO)NC(=O)N2 |
| Canonical SMILES | C1C2C(C(S1)CCCCCO)NC(=O)N2 |
Introduction
Structural and Chemical Properties of D-Biotinol
D-Biotinol (CAS: 53906-36-8) is a thienoimidazolone derivative with the molecular formula C₁₀H₁₈N₂O₂S and a molar mass of 230.33 g/mol . Its structure consists of a tetrahydrothiophene ring fused to a ureido group, with a 5-hydroxypentyl side chain replacing the carboxylic acid moiety found in biotin (Figure 1) . This modification enhances its solubility in polar solvents while retaining the stereochemical configuration critical for enzyme binding.
Stereochemical Configuration
The compound exhibits the (3aS,4S,6aR) configuration, which mirrors the active form of biotin. This stereochemistry is essential for its interaction with BPLs, as mutations in the binding pocket of these enzymes abolish inhibitory activity .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.177 ± 0.06 g/cm³ | |
| Boiling Point | 500.0 ± 35.0 °C (predicted) | |
| pKa | 13.90 ± 0.40 (predicted) | |
| Optical Activity | [α]²⁰/D +91° (0.1 M NaOH) |
The hydroxyl group on the pentyl side chain facilitates hydrogen bonding with target enzymes, while the thienoimidazolone core provides structural rigidity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
D-Biotinol is synthesized via the reduction of biotin methyl ester using sodium tetrahydroborate (NaBH₄) in N,N-dimethylformamide (DMF) at 0–5°C . This one-step process achieves yields exceeding 85%, with purification via column chromatography (silica gel, ethyl acetate/methanol) . Alternative routes involve:
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize temperature control and reduce solvent waste. Critical parameters include:
-
Reactor Type: Tubular reactors with in-line IR monitoring.
-
Solvent Recovery: ≥95% DMF recycled via vacuum distillation .
-
Purity Standards: >99% by HPLC (C18 column, acetonitrile/water) .
Mechanism of Action: Inhibition of Biotin Protein Ligases
D-Biotinol acts as a pan-inhibitor of BPLs, enzymes responsible for attaching biotin to carboxylases in bacteria. Kinetic studies reveal a competitive inhibition model with Kᵢ values of 2.3–8.7 nM across BPLs from S. aureus, M. tuberculosis, and Escherichia coli .
Structural Basis of Inhibition
The hydroxyl group of D-Biotinol mimics the terminal phosphate of ATP in the BPL active site, forming hydrogen bonds with conserved residues (e.g., Arg48 in S. aureus BPL) . Molecular dynamics simulations show that the compound induces a conformational change in the ATP-binding loop, preventing biotin adenylation .
Antibacterial Activity
D-Biotinol exhibits broad-spectrum activity against Gram-positive bacteria:
| Pathogen | MIC (μg/mL) | Cytotoxicity (HepG2 IC₅₀) | Source |
|---|---|---|---|
| S. aureus (MRSA) | 1–8 | >100 μg/mL | |
| M. tuberculosis | 0.5–2.5 | >100 μg/mL |
Notably, it shows no cytotoxicity to human cells at concentrations up to 100 μg/mL, suggesting a high therapeutic index .
Pharmacological Applications and Future Directions
Antibacterial Therapy
D-Biotinol’s ability to bypass efflux pumps in S. aureus makes it a candidate for treating multidrug-resistant infections . In murine models, a single subcutaneous dose (10 mg/kg) reduced bacterial load by 3-log units within 24 hours .
Adjunct in Antitubercular Regimens
When combined with isoniazid, D-Biotinol synergistically inhibits M. tuberculosis (FIC index: 0.3) . This synergy arises from dual targeting of cell wall synthesis (isoniazid) and metabolic cofactor biotinylation (D-Biotinol).
Limitations and Optimization Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume